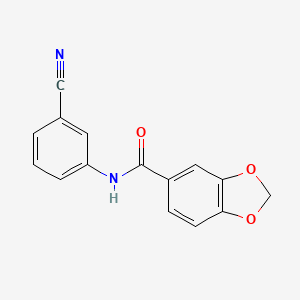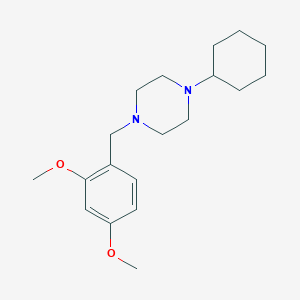![molecular formula C20H20O4 B5698899 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGCg, is a flavonoid compound found in green tea. It has been the subject of scientific research due to its potential health benefits and therapeutic properties.
Mécanisme D'action
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and angiogenesis. It has been found to modulate various signaling pathways involved in cancer cell growth and apoptosis. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one also activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, inflammation, and angiogenesis, which are key factors in the development of cancer and cardiovascular diseases. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to improve brain function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and instability at high temperatures can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. These include the investigation of its effects on gut microbiota, its potential use in the treatment of metabolic disorders, and its role in the prevention of age-related diseases. Further studies are also needed to determine the optimal dose and duration of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one supplementation for maximum health benefits.
Conclusion:
In conclusion, 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a flavonoid compound found in green tea that possesses several potential health benefits. It has been the subject of scientific research due to its anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its effects through various mechanisms and has several advantages for lab experiments. Further research is needed to determine its optimal use and potential therapeutic applications.
Méthodes De Synthèse
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. The chemical synthesis involves the reaction of appropriate starting materials, while the extraction method involves the use of solvents to extract 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one from green tea leaves. The extraction method is preferred as it is a natural source of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and does not involve the use of harmful chemicals.
Applications De Recherche Scientifique
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been the subject of scientific research due to its potential health benefits. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and reduce the risk of cancer. It has also been found to reduce the risk of cardiovascular diseases and improve brain function.
Propriétés
IUPAC Name |
6-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)8-20(21)24-19(17)11-18(15)23-12-14-6-5-7-16(9-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVFINCTXQGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)

![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
